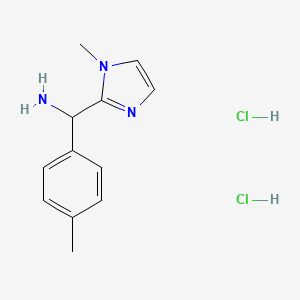

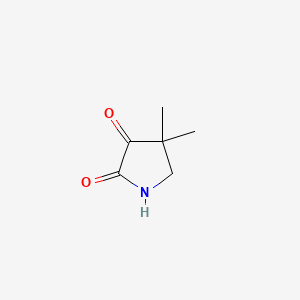

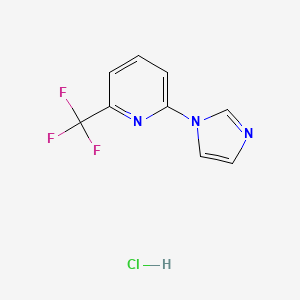

![molecular formula C12H17NO3 B572673 (3R,7aR)-3-(1,1-dimethylethyl)-7a-ethenyldihydro-1H,3H-Pyrrolo[1,2-c]oxazole-1,5(6H)-dione CAS No. 1214741-20-4](/img/structure/B572673.png)

(3R,7aR)-3-(1,1-dimethylethyl)-7a-ethenyldihydro-1H,3H-Pyrrolo[1,2-c]oxazole-1,5(6H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered aromatic ring . Oxazole derivatives are widely distributed in terrestrial and marine environments and exhibit extensive pharmacological activities .

Synthesis Analysis

Oxazole derivatives can be synthesized through various methods. One such method is the Rh(III)-catalyzed olefination reaction of oxazoles to generate diverse oxazole skeleton derivatives . This reaction can tolerate many functional groups, affording complex oxazole derivatives with long chain alkenyls in moderate to good yields .Molecular Structure Analysis

The molecular structure of oxazole derivatives can vary greatly depending on the functional groups attached to the oxazole ring. The structure of the oxazole ring can influence properties such as fluorescence .Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions. For instance, a Rh(III)-catalyzed olefination reaction can be used to build diverse oxazole derivatives from functional alkynes .Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary greatly depending on their structure. Some oxazole derivatives are known to be highly fluorescent and efficient two-photon absorbers .Wissenschaftliche Forschungsanwendungen

Chemical Transformations

The tert-butyl group in this compound is known for its unique reactivity pattern . It can be used in various chemical transformations due to its simple hydrocarbon moiety .

Biosynthetic Pathways

The tert-butyl group is also relevant in nature and has implications in biosynthetic pathways . It can be used in the synthesis of complex biological molecules .

Biodegradation Pathways

In addition to biosynthesis, the tert-butyl group is also involved in biodegradation pathways . This means that the compound could potentially be used in environmental remediation or waste treatment processes .

Biocatalytic Processes

The tert-butyl group’s unique reactivity pattern and its implications in biosynthetic and biodegradation pathways suggest that it could be used in biocatalytic processes . This could involve the use of biological systems or enzymes to carry out chemical reactions .

Steric Congestion and Conformational Rigidity

The tert-butyl group is extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . This can be useful in the design and synthesis of new materials or drugs .

Hydroxylation of Sterically Congested Primary C−H Bonds

The compound can be used in the non-directed catalytic hydroxylation of sterically congested primary C−H bonds . This process can be used to modify the tert-butyl CH bonds, which can be useful in various chemical reactions .

Late-stage Functionalization

The compound can be used for late-stage hydroxylation at tert-butyl sites on densely functionalized molecules of pharmaceutical interest . This can be a powerful tool in drug discovery and development .

Strategic Synthetic Planning

The compound can be harnessed as a potential functional group in strategic synthetic planning for complex molecular architectures . This can be particularly useful in the field of synthetic chemistry .

Wirkmechanismus

Eigenschaften

IUPAC Name |

(3R,7aR)-3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-5-12-7-6-8(14)13(12)9(11(2,3)4)16-10(12)15/h5,9H,1,6-7H2,2-4H3/t9-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUAJNQTKSSATQ-SKDRFNHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1N2C(=O)CCC2(C(=O)O1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1N2C(=O)CC[C@]2(C(=O)O1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c]isothiazol-5-ylboronic acid](/img/structure/B572598.png)

![Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B572604.png)